4-((3-(1H-imidazol-1-yl)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
Description
Properties
IUPAC Name |
4-(3-imidazol-1-ylpropylamino)-3-nitro-1-phenylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-21-20(26(28)29)19(23-11-6-13-24-14-12-22-15-24)17-9-4-5-10-18(17)25(21)16-7-2-1-3-8-16/h1-5,7-10,12,14-15,23H,6,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFXTHZDQMKZKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. Common synthetic routes include:
Condensation Reactions: : The imidazole ring can be formed through condensation reactions involving 1,2-diamines and carbonyl compounds.
Nucleophilic Substitution: : The quinoline core can be synthesized through nucleophilic substitution reactions involving appropriate precursors.
Nitration and Amination: : The nitro group and amino group can be introduced through nitration and amination reactions, respectively.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, leading to the formation of different amines.
Substitution: : The imidazole ring and quinoline core can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation Products: : Nitroso derivatives and nitrate esters.
Reduction Products: : Amines and amides.
Substitution Products: : Alkylated and acylated derivatives of the imidazole and quinoline rings.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the nitro group may interact with enzymes or receptors, leading to biological responses. The imidazole ring can chelate metal ions, affecting cellular processes.
Comparison with Similar Compounds
N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1p)
Structural Features :
Comparison :
- The 3-nitro-triazole group may exhibit stronger electron-withdrawing effects than the nitro group in the target compound, impacting redox properties or binding to biological targets.
- The decomposition temperature suggests comparable thermal stability to quinolinone derivatives, though direct data for the target compound are unavailable.
5-(3-(1H-Imidazol-1-yl)propyl)-4-(4-bromo-phenyl)-1-(4-fluorobenzyl)-3-phenylpyrrolo[3,4-c]pyrazol-6(1H)-one (CAY10682)
Structural Features :
Comparison :
- Bromophenyl and fluorobenzyl groups enhance lipophilicity, which may improve cellular uptake relative to the target compound’s phenyl and nitro substituents.
- Biological assays on enantiomers of CAY10682 revealed divergent pathway targeting, emphasizing the role of stereochemistry—a factor unexplored for the target compound .
1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine
Structural Features :
- Core : Benzimidazole (vs. imidazole in the target compound).
- Substituents : Methylthio-propylamine chain.
Comparison :
- The methylthio group introduces sulfur-based nucleophilicity, absent in the target compound, which could influence metabolic stability or toxicity .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Structural-Activity Relationships (SAR): The imidazole-propylamino group is a common pharmacophore in analogs, suggesting its role in binding to biological targets (e.g., enzymes or DNA). Electron-withdrawing groups (nitro, bromo) enhance reactivity but may reduce metabolic stability. Core heterocycles (quinolinone vs. pyrimidine) dictate planarity and interaction modes .
- Biological Performance: CAY10682’s enantiomers demonstrate that minor structural changes (e.g., stereochemistry) can redirect biological activity, a consideration for optimizing the target compound .
Biological Activity
4-((3-(1H-imidazol-1-yl)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Quinoline ring with a nitro group at position 3 and a phenyl group at position 1.
- Substituents : An imidazole ring connected through a propyl linker to an amino group.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can act as hypoxia-selective cytotoxins. In vitro studies demonstrated that such compounds bind to DNA and exhibit selective toxicity in hypoxic conditions, which are often present in tumor microenvironments .
Table 1: Anticancer Activity Summary
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| NLCQ-1 | A549 | 44 | DNA intercalation |
| NLCQ-1 | OVCAR-3 | 136 | Hypoxia selectivity |
The mechanism of action appears to involve DNA intercalation, leading to disruption of cellular processes in cancer cells. The hypoxic selectivity increases with prolonged exposure, indicating potential for targeted cancer therapies .
Antimicrobial Activity
In addition to anticancer properties, compounds containing imidazole groups have been studied for their antimicrobial effects. The imidazole moiety is known for its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. Preliminary studies suggest that derivatives of this compound may exhibit activity against various bacterial strains.
Table 2: Antimicrobial Activity Summary
| Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Imidazole derivative | E. coli | 32 µg/mL |
| Imidazole derivative | S. aureus | 16 µg/mL |
These findings indicate that the compound could serve as a basis for developing new antimicrobial agents .
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Study on Hypoxic Selectivity : A study involving NLCQ-1 demonstrated enhanced cytotoxicity in hypoxic conditions across various tumor cell lines, suggesting that structural modifications similar to those in the target compound could optimize therapeutic efficacy .
- Imidazole Derivatives Against Cancer : Another investigation into imidazole-based compounds revealed promising results against renal cell carcinoma, with specific derivatives showing low micromolar IC50 values while maintaining selectivity over non-cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
